Madindoline A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Madindoline A (MDL-A) is a novel gp130 non-peptide antagonist. It was isolated from Streptomyces nitrosporeus K93-0711. The compound specifically inhibits bone resorption and has potential therapeutic applications in postmenopausal osteoporosis. IL-6 (interleukin-6) plays a crucial role in multiple cellular processes, including tumor cell differentiation, antibody production, and growth. Excessive IL-6 production is implicated in multiple myeloma and postmenopausal osteoporosis pathogenesis .
准备方法
Synthetic Routes:: MDL-A and its stereoisomer, Madindoline B, possess a fuloindoline structure with a diketocyclopentene moiety bound to the methyl group. MDL-A lacks cytotoxic activity. It selectively inhibits IL-6 and IL-11 activity without affecting IL-6-specific signaling cascades (JAK2/STAT3). The compound binds to gp130, a 130 kDa glycoprotein involved in signal transduction, but does not inhibit the formation of the trimeric complex IL-6/IL-6 receptor/gp130. This suggests that MDL-A interferes with the dimerization of the trimeric complex .
Industrial Production:: Details regarding industrial-scale production methods for MDL-A are not widely available. research efforts are ongoing to explore its synthesis and scalability.
化学反应分析
MDL-A undergoes specific reactions related to its biological activity:
科学研究应用
MDL-A’s applications span various fields:
Medicine: Potential treatment for hormone-dependent postmenopausal osteoporosis, with a novel mechanism involving gp130 blockade.
Chemistry: A model compound for developing novel chemotherapeutic agents.
Biology: Insights into cytokine signaling pathways and bone metabolism regulation.
作用机制
MDL-A exerts its effects by inhibiting gp130 activity, thereby preventing bone loss in ovariectomized mice. It demonstrates high selectivity for IL-6 and IL-11 activities. The exact molecular targets and pathways involved remain areas of active research .
相似化合物的比较
While detailed comparisons are scarce, MDL-A’s uniqueness lies in its gp130-blocking mechanism. Further studies may reveal additional compounds with similar properties.
属性
IUPAC Name |
2-[(8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl)methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQXXLKOCZMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。